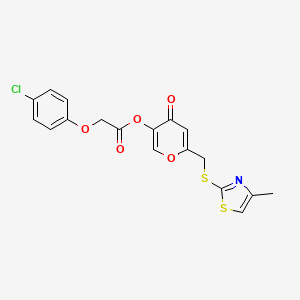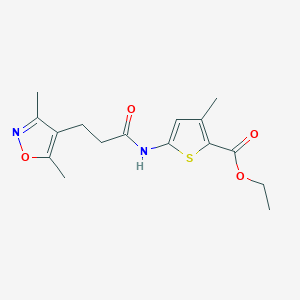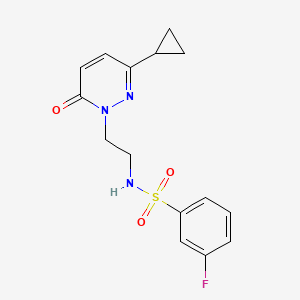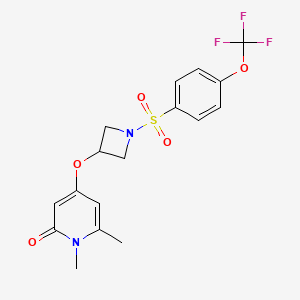![molecular formula C15H17N3OS B2997903 1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea CAS No. 391222-15-4](/img/structure/B2997903.png)
1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea” is a chemical compound with the molecular formula C9H14N2S . It is used in research .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were considered further and a series of “tetrahydrobenzo [d]thiazoles” were synthesized .Molecular Structure Analysis
The molecular structure of this compound is based on the tetrahydrobenzo[d]thiazole core, with additional functional groups attached .Chemical Reactions Analysis
The compound has shown dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.29 . Other physical and chemical properties such as boiling point are not specified .Scientific Research Applications
Synthesis and Biological Importance
Urea and benzothiazole derivatives have demonstrated a wide spectrum of biological activities, making them of great interest in medicinal chemistry. These compounds, including 2-(thio)ureabenzothiazoles, show potential as therapeutic agents due to their physicochemical and biological properties. They have applications in treating rheumatoid arthritis, systemic lupus erythematosus, and as commercial fungicides. The synthesis methodologies of these derivatives highlight their significance in drug design and discovery (M. Rosales-Hernández et al., 2022).
Anion Binding Applications
The (thio)urea derivatives are notable for their anion binding capabilities, crucial in developing sensors and materials for environmental and biological applications. These derivatives form strong H-bonds with anions, offering selectivity towards anions with complementary geometry. This property is exploited in crystal engineering and the development of functional materials, showcasing the versatility of urea derivatives in supramolecular chemistry (Vesna Blažek Bregović et al., 2015).
Polymers and Material Science
Urea derivatives also play a significant role in materials science, particularly in the synthesis of polymers. Divalent metal salts of p-aminobenzoic acid, for example, serve as starting materials for creating ionic polymers with metals firmly incorporated. These materials find applications in creating high-impact strength resins and polyurethane-ureas, demonstrating the importance of urea derivatives in developing advanced materials with specific properties (H. Matsuda, 1997).
Environmental Studies
In environmental science, the study of urea derivatives extends to understanding their fate and behavior in aquatic environments. Ureas, as part of cosmeceuticals and other consumer products, pose potential risks due to their biodegradability and the formation of by-products. Research into the environmental impact and remediation of these compounds is crucial for developing safer, more sustainable chemicals (Camille Haman et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity . This prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . PTEN is a crucial component of the PI3K/Akt signaling pathway, which regulates cell growth and survival. Thus, the compound indirectly affects this pathway and its downstream effects.
Result of Action
The inhibition of CK2 and GSK3β by the compound leads to the activation of PTEN . This can result in the suppression of the PI3K/Akt signaling pathway, potentially leading to reduced cell growth and increased apoptosis, particularly in cancer cells where this pathway is often dysregulated.
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-8-11(9-7-10)16-14(19)18-15-17-12-4-2-3-5-13(12)20-15/h6-9H,2-5H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUYALHJYQBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate](/img/structure/B2997820.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2997828.png)
![3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2997829.png)



![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)
![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)

